1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran ring. The trifluoromethyl group attached to the pyrazole ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with isopropyl-substituted tetrahydropyran derivatives in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Copper or palladium catalysts in the presence of suitable nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the fused tetrahydropyran ring.
1-Isopropyl-3-(trifluoromethyl)pyrazole: Similar isopropyl and trifluoromethyl substitutions but without the tetrahydropyran ring.
Uniqueness: 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the pyrazole and tetrahydropyran rings, along with the trifluoromethyl group, enhances its stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C10H13F3N2O |
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Molecular Weight |
234.22 g/mol |
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C10H13F3N2O/c1-6(2)15-8-3-4-16-5-7(8)9(14-15)10(11,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
BPNCCDIUROWVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(COCC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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